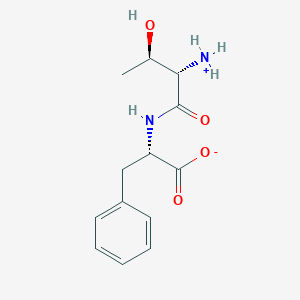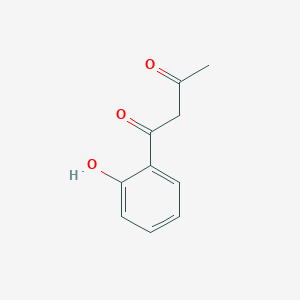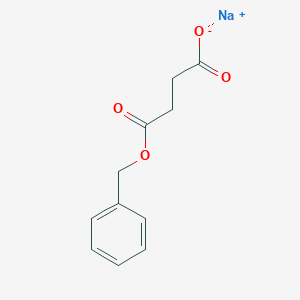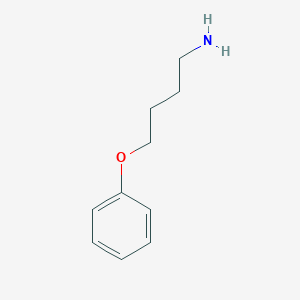![molecular formula C7H5N3S B092917 Pyrido[2,3-d]pyridazine-8(7H)-thione CAS No. 15370-74-8](/img/structure/B92917.png)
Pyrido[2,3-d]pyridazine-8(7H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyridazine-8(7H)-thione, also known as PPT, is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent in various fields of medicine. This molecule has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its unique structure, which makes it a promising candidate for drug development. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of Pyrido[2,3-d]pyridazine-8(7H)-thione. One potential area of research is the development of Pyrido[2,3-d]pyridazine-8(7H)-thione-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Pyrido[2,3-d]pyridazine-8(7H)-thione involves the reaction of 2-aminopyridine with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate to yield Pyrido[2,3-d]pyridazine-8(7H)-thione. This method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Pyrido[2,3-d]pyridazine-8(7H)-thione has been studied extensively for its potential as a therapeutic agent in various fields of medicine. It has been found to have antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have potential as an antioxidant and neuroprotective agent.
Propriétés
Numéro CAS |
15370-74-8 |
|---|---|
Nom du produit |
Pyrido[2,3-d]pyridazine-8(7H)-thione |
Formule moléculaire |
C7H5N3S |
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
7H-pyrido[2,3-d]pyridazine-8-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) |
Clé InChI |
LDYSRGSGGHYAJW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=CN=NC(=C2N=C1)S |
SMILES |
C1=CC2=C(C(=S)NN=C2)N=C1 |
SMILES canonique |
C1=CC2=CN=NC(=C2N=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



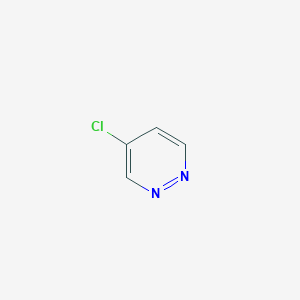
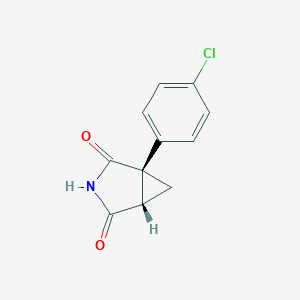
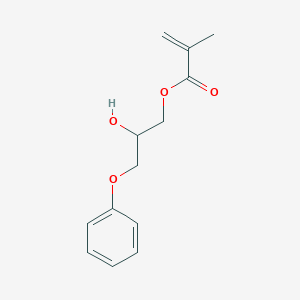
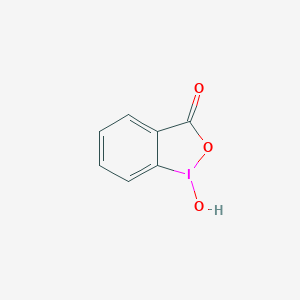
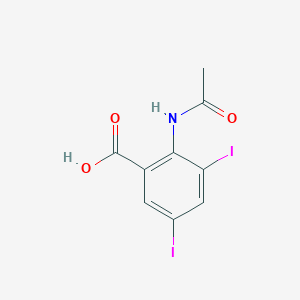
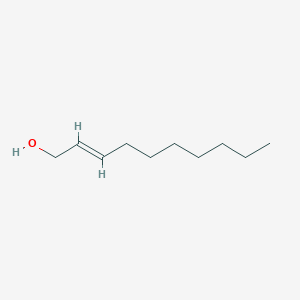

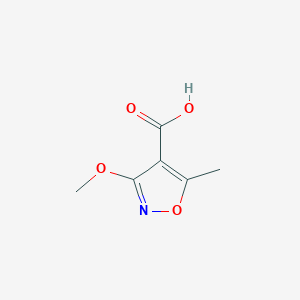
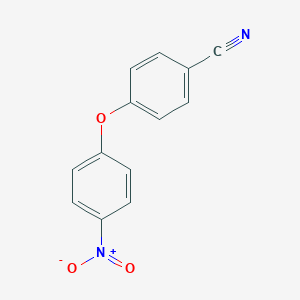
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
